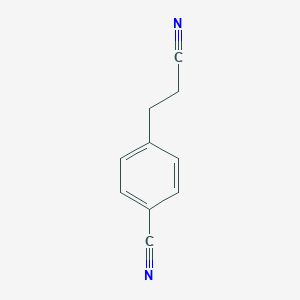

4-(2-Cyanoethyl)benzonitrile

説明

4-(2-Cyanoethyl)benzonitrile (CAS 18176-72-2) is an aromatic nitrile derivative with the molecular formula C₁₀H₈N₂ and a molar mass of 156.18 g/mol. Its structure features a benzonitrile core substituted with a 2-cyanoethyl group at the para position. Synonyms include p-cyanohydrocinnamonitrile and benzenepropanenitrile, 4-cyano . The compound’s nitrile groups confer reactivity toward nucleophilic additions and coordination with metal ions, making it relevant in synthetic chemistry and materials science.

特性

CAS番号 |

18176-72-2 |

|---|---|

分子式 |

C10H8N2 |

分子量 |

156.18 g/mol |

IUPAC名 |

4-(2-cyanoethyl)benzonitrile |

InChI |

InChI=1S/C10H8N2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2H2 |

InChIキー |

RVBBVUHBMANOJT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC#N)C#N |

正規SMILES |

C1=CC(=CC=C1CCC#N)C#N |

他のCAS番号 |

18176-72-2 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural features and applications of 4-(2-cyanoethyl)benzonitrile and its analogs:

Key Comparative Insights

Electrochemical Activity: 4-(2-Cyanoethyl)benzonitrile’s analog, CTDB (4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile), demonstrated interfacial activity in ionic liquid electrolytes during Au electrodeposition .

Optical and Material Applications: 2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS 13001-38-2) exhibits fluorescence due to extended π-conjugation from styryl groups, making it suitable for optical brighteners . In contrast, 4-(3-thienyl)benzonitrile’s thiophene ring enhances charge transport in electronic materials .

Pharmaceutical Relevance: The thiazolidinedione derivative 4-(2-(2,4-dioxothiazolidin-5-yl)ethoxy)benzonitrile is studied for antidiabetic applications, leveraging its hydrogen-bonding capacity . Comparatively, 4-[[4-[[4-[(E)-2-cyanoethyl]amino]carbonyl]amino]phenyl]carboxamide (from HIV drug research) highlights the role of cyanoethyl groups in enhancing bioavailability through amphiphilic interactions .

Dye Chemistry: The nitro and diazenyl groups in 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile enable its use as a disperse dye (Disperse Red 73), with higher polarity and thermal stability than non-nitro analogs .

Physicochemical Properties

- Hydrophilicity: The hydroxyethyl group in 4-(2-hydroxyethyl)benzonitrile increases water solubility compared to the hydrophobic 4-(2-cyanoethyl)benzonitrile .

- Thermal Stability : Derivatives with aromatic heterocycles (e.g., thiazolidinedione in ) exhibit higher decomposition temperatures due to rigid structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。